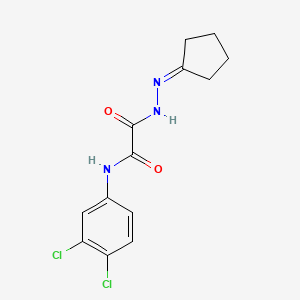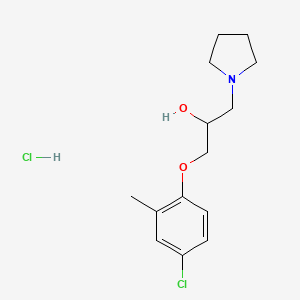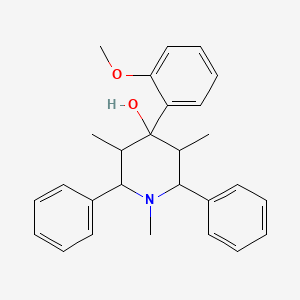![molecular formula C13H12ClNO2S B5162006 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFA is a member of the thioamide family of compounds and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide is not yet fully understood. However, it is believed that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may also act as an antioxidant, which could contribute to its anti-inflammatory effects. The analgesic effects of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may be due to its ability to modulate the activity of pain-sensing neurons.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to reduce oxidative stress and improve cognitive function in animal models. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has a low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is the development of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide as a therapeutic agent for inflammatory and neuropathic pain. Another area of interest is the investigation of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide's potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide and to identify specific pathways or processes that could be targeted for therapeutic benefit.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate is then reacted with 4-chlorothiophenol to form the desired product, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exhibited anti-inflammatory effects in a mouse model of acute inflammation. Another study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide had analgesic effects in a rat model of neuropathic pain. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCMIFTSLPBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)

![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)

![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)